REACTION_CXSMILES
|
[ClH:1].[CH2:2]=O.[CH:4]1[CH:9]=[C:8]2[CH:10]=[CH:11][O:12][C:7]2=[CH:6][CH:5]=1>C1C=CC=CC=1>[Cl:1][CH2:2][C:11]1[O:12][C:7]2[CH:6]=[CH:5][CH:4]=[CH:9][C:8]=2[CH:10]=1
|
Name
|
|
Quantity
|
212 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
38.14 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
127 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=CO2
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred 21/2-3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask was equipped with a mechanical stirrer, addition funnel, and gas inlet tube
|
Type
|
TEMPERATURE
|
Details
|
While maintaining the temperature at 0°-1° C.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
|
Smiles
|
ClCC=1OC2=C(C1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |